N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide
Description
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole core, which is known for its stability and versatility in chemical reactions.
Properties
IUPAC Name |
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O5/c1-28-16-8-14(9-17(12-16)29-2)22(27)25-15-5-7-21-19(11-15)26-23(31-21)13-4-6-20(30-3)18(24)10-13/h4-12H,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLWTQWTNYRQOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362153 | |
| Record name | N-[2-(3-Bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6008-98-6 | |
| Record name | N-[2-(3-Bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Core: This can be achieved by reacting 3-bromo-4-methoxyaniline with salicylic acid under acidic conditions to form the benzoxazole ring.
Attachment of the Dimethoxybenzamide Group: The benzoxazole intermediate is then reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromo group can be reduced to a hydrogen atom, forming a de-brominated product.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild heating.
Major Products
Oxidation: Formation of 3,5-dimethoxybenzoic acid.
Reduction: Formation of N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide.
Substitution: Formation of N-[2-(3-azido-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide.
Scientific Research Applications
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole core.
Medicine: Explored for its potential anti-cancer properties, as benzoxazole derivatives have shown activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide exerts its effects is largely dependent on its interaction with biological molecules. The benzoxazole core can intercalate with DNA, disrupting replication and transcription processes, which is a potential mechanism for its anti-cancer activity. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide
- **N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide
- **N-[2-(3-fluoro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required, such as in the design of targeted therapeutics or specialized materials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
